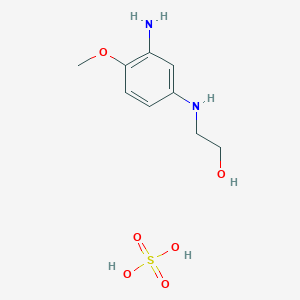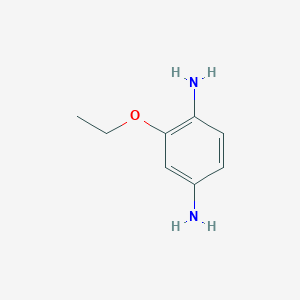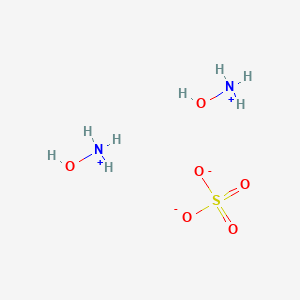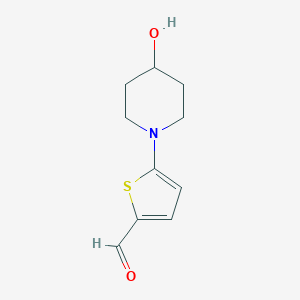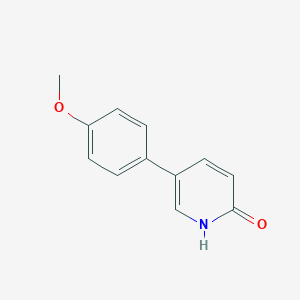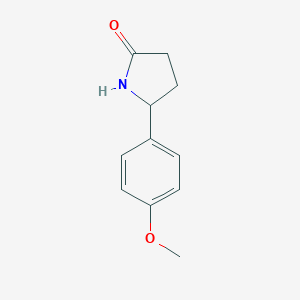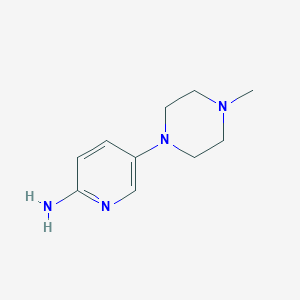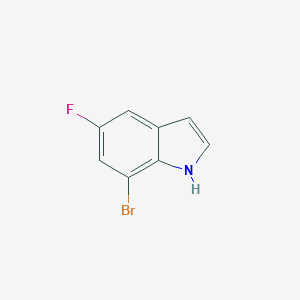
7-bromo-5-fluoro-1H-indole
概要
説明
7-bromo-5-fluoro-1H-indole is a halogenated indole derivative, a class of compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. Indoles are heterocyclic compounds with a benzene ring fused to a pyrrole ring, and the substitution of halogens at specific positions on the indole ring can alter their chemical and physical properties, as well as their biological activity.
Synthesis Analysis
The synthesis of halogenated indoles, such as 7-bromo-5-fluoro-1H-indole, often involves strategies like halogen-lithium exchange reactions. A general approach to the synthesis of 5,7-disubstituted indoles has been developed based on a highly selective lithium–bromine exchange reaction at the 7-position when 1-alkyl-5,7-dibromoindoles are treated with t-BuLi in ether . This method could potentially be adapted to synthesize 7-bromo-5-fluoro-1H-indole by introducing a fluorine substituent at the appropriate step.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a fused benzene and pyrrole ring. The substitution of different groups on the indole ring can lead to various interactions, such as hydrogen bonding and π-stacking, which can be studied using techniques like X-ray crystallography . The crystal structure of related compounds, such as 7-acetamido-2-aryl-5-bromo-3-(trifluoroacetyloxime)indoles, has been determined, providing insights into the potential structural characteristics of 7-bromo-5-fluoro-1H-indole .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including Suzuki-Miyaura cross-coupling and metal-assisted C–N intramolecular cyclization . These reactions are useful for the functionalization of the indole core and could be applied to the synthesis and further chemical manipulation of 7-bromo-5-fluoro-1H-indole.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as solubility, fluorescence, and thermal stability, are influenced by their molecular structure. For instance, the photophysical properties of indole derivatives synthesized from β-brominated dehydroamino acids show high fluorescence quantum yields and solvent sensitivity . Additionally, the thermal stability of these compounds can be assessed using thermal analysis, as demonstrated by the good thermal stability of a related compound up to 215 °C .
科学的研究の応用
-
Antiviral Activity
- Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- The compounds were tested and one compound showed inhibitory activity against influenza A .
- The results showed that the compound had an IC50 value of 7.53 μmol/L .
-
Anti-inflammatory Activity
-
Anticancer Activity
-
Anti-HIV Activity
-
Antioxidant Activity
-
Antimicrobial Activity
-
Antitubercular Activity
-
Antidiabetic Activity
-
Antimalarial Activity
-
Anticholinesterase Activities
-
Antibacterial Activity
-
Antimycobacterial Activity
-
Anti-allergic Activity
-
Antipyretic Activity
-
Anti-amoebic Activity
-
Antihelmintic Activity
-
Antifungal Activity
-
Ulcerogenic Activities
Safety And Hazards
7-bromo-5-fluoro-1H-indole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken while handling this compound, including wearing protective gloves, protective clothing, eye protection, and face protection .
将来の方向性
Indole derivatives, including 7-bromo-5-fluoro-1H-indole, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis of novel 7-bromo-5-fluoro-1H-indole derivatives and their biological activity screening. Additionally, in silico studies could be utilized to facilitate the design of novel compounds with anti-tubercular activity .
特性
IUPAC Name |
7-bromo-5-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMFQRPHXMTJSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397342 | |
| Record name | 7-bromo-5-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-5-fluoro-1H-indole | |
CAS RN |
408355-23-7 | |
| Record name | 7-bromo-5-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-5-fluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

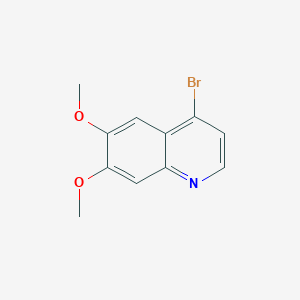
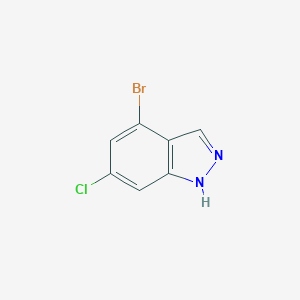
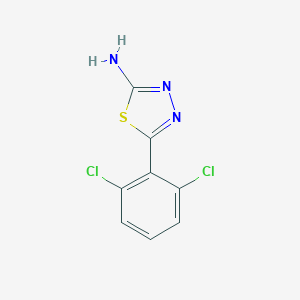
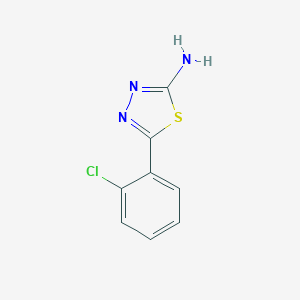
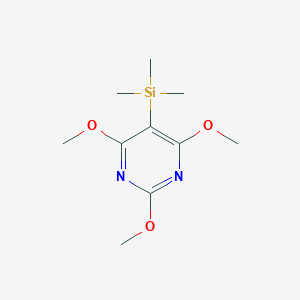
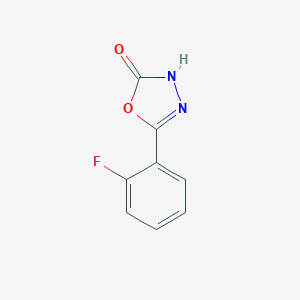
![5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B152598.png)
